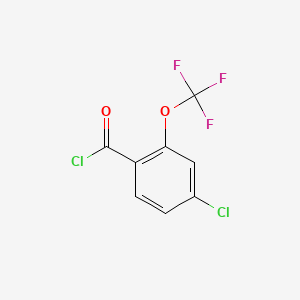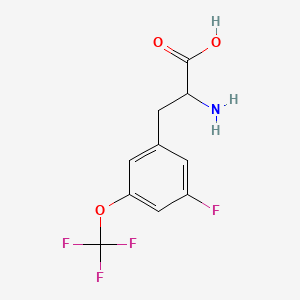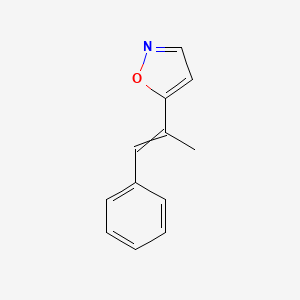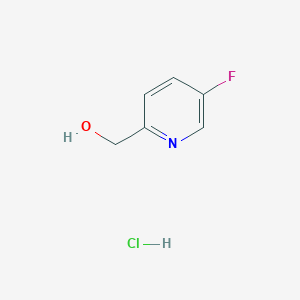
锂;镁;丁烷;二氯化物
描述
Lithium, magnesium, butane, and dichloride are four chemical compounds that have been extensively studied in scientific research. These compounds have unique properties and are used in various applications.
科学研究应用
有机金属化学中的锂和镁
在有机金属化学中,锂和镁发挥着至关重要的作用。例如,在特定条件下,氯化锂三甲基硅烷和六氯丁二烯生成六(三甲基甲硅烷基)-2-丁炔,一种具有显着空间位阻的化合物。在类似条件下,镁产生双(三甲基甲硅烷基)丁二炔,突出了这些元素不同的化学行为 (Ballard 和 Gilman,1968)。
溶剂萃取中的锂
锂离子的溶剂萃取,特别是从富含镁的环境(如盐湖卤水)中萃取,是一个重要的研究领域。研究探索了锂离子的高效萃取体系,考虑了酸度、离子液体用量和相比率等各种参数 (石、景和贾,2016)。
材料科学中的镁和锂
镁锂合金以其作为最轻的金属材料之一而著称,使其在航空航天、汽车和电子领域具有吸引力。该领域的研究重点是制备技术、加工技术和潜在应用 (吴等人,2015)。
锂的生物学作用
在生物学背景下,锂与镁的相互作用值得注意。例如,锂通过与镁竞争来抑制糖原合酶激酶-3,提供了锂在躁郁症等精神疾病中的治疗用途的见解 (Ryves 和 Harwood,2001)。
作用机制
Lithium
- Target of action : Lithium primarily targets neurotransmitters and second messenger systems in the brain .
- Mode of action : Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system .
- Biochemical pathways : Lithium affects the dopamine and glutamate pathways .
- Pharmacokinetics : Lithium is administered orally and metabolized in the kidney .
- Result of action : Lithium’s action on neurotransmitters and second messenger systems leads to neuroprotection .
- Action environment : The efficacy and stability of lithium can be influenced by factors such as dosage, individual metabolism, and kidney function .
Magnesium
- Target of action : Magnesium targets neuromuscular junctions and vascular smooth muscle .
- Mode of action : Magnesium acts as a physiological calcium channel blocker, inducing smooth muscle relaxation . It decreases the release of acetylcholine from motor nerve terminals and reduces the sensitivity of post-junctional membranes, resulting in neuromuscular blockade .
- Biochemical pathways : Magnesium affects the calcium signaling pathway .
- Pharmacokinetics : Magnesium can be taken orally or parenterally .
- Result of action : Magnesium’s action leads to muscle relaxation and decreased neuromuscular transmission .
- Action environment : The action of magnesium can be influenced by factors such as dosage, individual metabolism, and kidney function .
Butane
Inhalation of butane can cause euphoria and hallucinations , but this is a result of oxygen deprivation rather than a specific interaction with biological targets.
Dichloride
Dichloride is a term that refers to a molecule containing two chloride ionsCertain compounds containing dichloride groups, such as ethylene dichloride, have been used in medicine . The specific effects of these compounds depend on the other components of the molecule.
生化分析
Biochemical Properties
Lithium magnesium butane dichloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, lithium ions are known to compete with sodium and magnesium ions for binding sites on enzymes, which can modulate the biochemical phenotype . Magnesium ions are essential cofactors for many enzymes, including those involved in ATP synthesis and DNA replication. Butane dichloride, on the other hand, can act as a solvent or reactant in biochemical reactions. The interactions of lithium magnesium butane dichloride with these biomolecules can influence the overall biochemical pathways and reactions.
Cellular Effects
Lithium magnesium butane dichloride affects various types of cells and cellular processes. Lithium ions are known to influence cell signaling pathways, gene expression, and cellular metabolism. For example, lithium can inhibit glycogen synthase kinase-3 (GSK-3), which plays a crucial role in cell signaling and gene expression . Magnesium ions are vital for cellular energy production and maintaining cellular homeostasis. Butane dichloride can affect cell membrane integrity and permeability. The combined effects of lithium magnesium butane dichloride on these cellular processes can lead to significant changes in cell function.
Molecular Mechanism
The molecular mechanism of lithium magnesium butane dichloride involves several key interactions at the molecular level. Lithium ions can bind to and inhibit enzymes such as GSK-3, leading to changes in gene expression and cell signaling pathways . Magnesium ions act as cofactors for numerous enzymes, facilitating various biochemical reactions. Butane dichloride can interact with cell membranes and proteins, altering their structure and function. These interactions collectively contribute to the overall effects of lithium magnesium butane dichloride at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium magnesium butane dichloride can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For instance, lithium ions can be readily transported across cell membranes but are not closely regulated in body fluids . Magnesium ions, however, are tightly regulated to maintain cellular homeostasis. Butane dichloride may degrade over time, affecting its efficacy and interactions with biomolecules. Long-term studies in vitro and in vivo can provide insights into the temporal effects of lithium magnesium butane dichloride.
Dosage Effects in Animal Models
The effects of lithium magnesium butane dichloride can vary with different dosages in animal models. At low doses, lithium ions can have therapeutic effects, such as mood stabilization in bipolar disorder . At high doses, lithium can be toxic. Magnesium ions are generally well-tolerated but can cause adverse effects at very high concentrations. Butane dichloride’s effects can also vary with dosage, potentially causing toxicity at high levels. Understanding the dosage effects of lithium magnesium butane dichloride is crucial for its safe and effective use.
Metabolic Pathways
Lithium magnesium butane dichloride is involved in various metabolic pathways. Lithium ions can influence metabolic flux by modulating enzyme activity and gene expression . Magnesium ions are essential for ATP synthesis and other metabolic processes. Butane dichloride can be metabolized by enzymes in the liver, affecting its levels and activity in the body. The interactions of lithium magnesium butane dichloride with these metabolic pathways can have significant implications for cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of lithium magnesium butane dichloride within cells and tissues are critical for its biological effects. Lithium ions can be readily transported across cell membranes but are not closely regulated in body fluids . Magnesium ions are transported by specific transporters and binding proteins to maintain cellular homeostasis. Butane dichloride can diffuse through cell membranes and accumulate in certain tissues. Understanding the transport and distribution of lithium magnesium butane dichloride can provide insights into its localization and accumulation in the body.
Subcellular Localization
The subcellular localization of lithium magnesium butane dichloride can affect its activity and function. Lithium ions can localize to various cellular compartments, influencing cell signaling and gene expression . Magnesium ions are found in high concentrations in the mitochondria, where they play a crucial role in energy production. Butane dichloride can interact with cell membranes and organelles, affecting their structure and function. The subcellular localization of lithium magnesium butane dichloride is essential for understanding its overall biological effects.
属性
IUPAC Name |
lithium;magnesium;butane;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.2ClH.Li.Mg/c1-3-4-2;;;;/h3H,4H2,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUBDNJWWYNAOA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC[CH-]C.[Mg+2].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2LiMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)






![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)
![Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride](/img/structure/B1401398.png)